molecular formula C9H6Cl2O2 B1316000 5-Methylbenzene-1,3-dicarbonyl dichloride CAS No. 13438-29-4

5-Methylbenzene-1,3-dicarbonyl dichloride

Cat. No.: B1316000
CAS No.: 13438-29-4
M. Wt: 217.05 g/mol
InChI Key: YSXOYXCYBUMJPT-UHFFFAOYSA-N
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Description

5-Methylbenzene-1,3-dicarbonyl dichloride: is an organic compound with the chemical formula C9H6Cl2O2. It is also known as 5-Methylisophthaloyl dichloride. This compound is a derivative of benzene, where two carbonyl chloride groups are attached to the benzene ring at the 1 and 3 positions, with a methyl group at the 5 position. It is commonly used in organic synthesis and industrial applications due to its reactive carbonyl chloride groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylbenzene-1,3-dicarbonyl dichloride can be synthesized through the chlorination of 5-methylisophthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 5-methylisophthalic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added slowly. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to handle the chlorination reaction and purification steps. The use of automated systems ensures precise control of reaction conditions and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-methylisophthalic acid and hydrochloric acid.

    Reduction: The carbonyl chloride groups can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under ambient conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    5-Methylisophthalic acid: from hydrolysis.

    Alcohols: from reduction reactions.

Scientific Research Applications

Chemistry: 5-Methylbenzene-1,3-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers

Biology and Medicine: In medicinal chemistry, the compound is used to synthesize biologically active molecules, including potential drug candidates. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound is used in the production of high-performance polymers and resins. It is also employed in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylbenzene-1,3-dicarbonyl dichloride primarily involves its reactive carbonyl chloride groups. These groups can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in electrophilic aromatic substitution reactions, where the electron-withdrawing carbonyl chloride groups activate the benzene ring towards electrophilic attack.

Molecular Targets and Pathways: The molecular targets of this compound and its derivatives depend on the specific application. In medicinal chemistry, the compound’s derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    Terephthaloyl chloride: Similar structure but without the methyl group at the 5 position.

    Isophthaloyl chloride: Similar structure but without the methyl group at the 5 position.

    Phthaloyl chloride: Similar structure but with carbonyl chloride groups at the 1 and 2 positions.

Uniqueness: 5-Methylbenzene-1,3-dicarbonyl dichloride is unique due to the presence of the methyl group at the 5 position, which can influence its reactivity and the properties of its derivatives. This structural feature can lead to differences in the compound’s chemical behavior and its applications compared to other similar compounds.

Properties

IUPAC Name

5-methylbenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXOYXCYBUMJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578048
Record name 5-Methylbenzene-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13438-29-4
Record name 5-Methylbenzene-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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